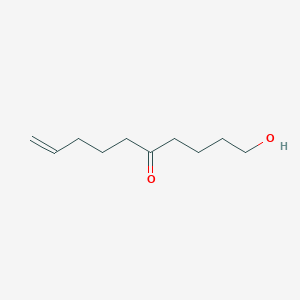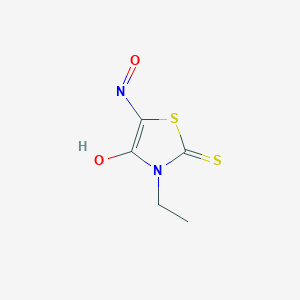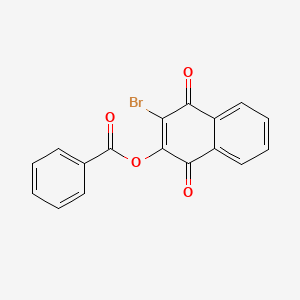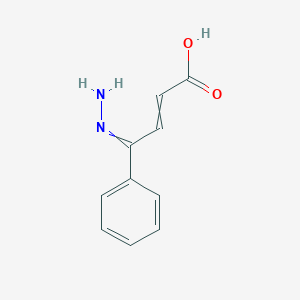
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid is a chemical compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of both methoxy and propyl groups attached to a phenoxy ring, along with an acetohydroxamic acid moiety. Hydroxamic acids are known for their ability to inhibit enzymes, particularly metalloproteases, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-methoxy-4-propylphenol, is reacted with an appropriate halogenating agent to introduce a halogen atom at the ortho position relative to the methoxy group.
Nucleophilic Substitution: The halogenated intermediate undergoes nucleophilic substitution with a suitable nucleophile, such as a hydroxylamine derivative, to form the acetohydroxamic acid moiety.
Methylation: The final step involves methylation of the hydroxamic acid group to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amides or amines.
Substitution: Introduction of nitro or sulfonic acid groups on the phenoxy ring.
Applications De Recherche Scientifique
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Acts as an enzyme inhibitor, particularly for metalloproteases, making it useful in studying enzyme kinetics and inhibition mechanisms.
Medicine: Potential therapeutic agent for diseases involving metalloprotease activity, such as cancer and bacterial infections.
Industry: Employed in the development of new materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid involves its ability to chelate metal ions in the active site of metalloproteases. By binding to the metal ion, the compound inhibits the enzyme’s activity, preventing the catalysis of substrate molecules. This inhibition can disrupt various biological processes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetohydroxamic Acid: A simpler hydroxamic acid with similar enzyme inhibitory properties.
Salicylhydroxamic Acid: Another hydroxamic acid known for its ability to inhibit urease and other enzymes.
Uniqueness
N,O-Dimethyl-2-(2-methoxy-4-propylphenoxy)acetohydroxamic acid is unique due to the presence of both methoxy and propyl groups on the phenoxy ring, which can influence its binding affinity and specificity towards different enzymes. This structural uniqueness makes it a valuable compound for studying structure-activity relationships in enzyme inhibition.
Propriétés
Numéro CAS |
92324-32-8 |
|---|---|
Formule moléculaire |
C14H21NO4 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
N-methoxy-2-(2-methoxy-4-propylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C14H21NO4/c1-5-6-11-7-8-12(13(9-11)17-3)19-10-14(16)15(2)18-4/h7-9H,5-6,10H2,1-4H3 |
Clé InChI |
AVOGVPHWQFVCTF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)OCC(=O)N(C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)

![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)


![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)

![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)




